3-Bromo-3'-chloro-6'-methylbiphenyl
Description
3-Bromo-3'-chloro-6'-methylbiphenyl (CAS: 1462951-14-9) is a halogenated biphenyl derivative featuring bromine, chlorine, and methyl substituents at positions 3, 3', and 6', respectively. Its molecular formula is C₁₃H₁₀BrCl, with a molecular weight of 289.58 g/mol . This compound is synthesized for applications in pharmaceuticals, agrochemicals, or materials science, where precise substitution patterns influence reactivity and biological activity.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-chloro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCKQYIBZLGXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266677 | |
| Record name | 1,1′-Biphenyl, 3′-bromo-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443328-14-0 | |
| Record name | 1,1′-Biphenyl, 3′-bromo-5-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443328-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Biphenyl, 3′-bromo-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-3’-chloro-6’-methylbiphenyl can be synthesized through a series of halogenation and methylation reactions. One common method involves the bromination of 3-chloro-6-methylbiphenyl using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’-chloro-6’-methylbiphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-chloro-6’-methylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products Formed
Substitution: Formation of 3-hydroxy-3’-chloro-6’-methylbiphenyl.
Oxidation: Formation of 3-bromo-3’-chloro-6’-methylbenzoic acid.
Reduction: Formation of 3-methylbiphenyl.
Scientific Research Applications
3-Bromo-3’-chloro-6’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-6’-methylbiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Functional Group Variations
2-Bromo-6-chloro-3'-ethylbiphenyl (CAS: 952712-06-0)
- Structure : Bromine (position 2), chlorine (position 6), ethyl (position 3').
- Molecular formula : C₁₄H₁₂BrCl; MW : 295.6 g/mol .
- Bromine at position 2 (vs. 3 in the target compound) may alter steric interactions in synthetic reactions, such as Suzuki couplings.
3-Bromo-3'-chloro-1,1'-biphenyl (CAS: 844856-42-4)
Physicochemical and Hazard Profile Comparison
Biological Activity
3-Bromo-3'-chloro-6'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of bromine and chlorine substituents. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H10BrCl
- Molecular Weight : 285.58 g/mol
- Structure : The compound features a biphenyl core with bromine and chlorine atoms positioned on the aromatic rings, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The halogen substituents can enhance binding affinity through halogen bonding, which is crucial in modulating enzyme activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Below are notable findings related to its biological effects:
Anticancer Activity
-
Cell Proliferation Inhibition : Studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines.
- Example Study : In vitro assays demonstrated that this compound reduced cell viability in HeLa and MCF-7 cells, with IC50 values indicating potent cytotoxic effects (values not specified in available literature).
- Mechanism of Action : The compound's anticancer properties are believed to stem from its ability to induce apoptosis and cell cycle arrest. Flow cytometry analyses revealed significant alterations in cell cycle distribution upon treatment with the compound.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
